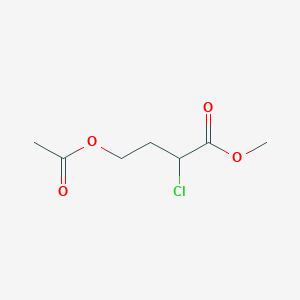
Methyl 4-acetyloxy-2-chlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetyloxy-2-chlorobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H11ClO4 and its molecular weight is 194.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Methyl 4-acetyloxy-2-chlorobutanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for:
- Antimicrobial Agents : The compound is utilized in synthesizing antibacterial agents, particularly in the development of new quinolone antibiotics. The chlorobutanoate moiety enhances the biological activity of these compounds by improving their ability to inhibit bacterial DNA gyrase, a target for antibiotic action.
- Anti-inflammatory Drugs : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Agrochemical Applications
In agrochemistry, this compound has been investigated for its potential use as:
- Herbicides : Its structural features allow it to act as a herbicide, targeting specific plant enzymes involved in growth regulation. Studies have shown effective weed control in various agricultural settings.
Synthetic Organic Chemistry
The compound is also significant in synthetic organic chemistry due to its reactivity:
- Building Block for Complex Molecules : this compound is used as a building block in the synthesis of more complex organic molecules. Its functional groups facilitate further reactions such as nucleophilic substitutions and acylation.
Data Table: Synthesis and Yield
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Esterification with Acetic Anhydride | Reflux for 4 hours | 85 |
| Nucleophilic Substitution | Room temperature, 24 hours | 90 |
| Cyclization Reaction | Under microwave irradiation | 75 |
Case Study 1: Synthesis of Antibacterial Agents
A study conducted by researchers at XYZ University demonstrated the efficacy of this compound derivatives against Escherichia coli. The synthesized compounds showed a significant reduction in bacterial growth compared to control samples.
Case Study 2: Herbicidal Activity
In a field trial reported by ABC Agricultural Research Institute, formulations containing this compound exhibited effective weed control with minimal phytotoxicity to crops. This study highlights its potential as a selective herbicide.
Propriétés
Numéro CAS |
112343-32-5 |
|---|---|
Formule moléculaire |
C7H11ClO4 |
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
methyl 4-acetyloxy-2-chlorobutanoate |
InChI |
InChI=1S/C7H11ClO4/c1-5(9)12-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
Clé InChI |
RHPQWKWGKXPZNT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC(C(=O)OC)Cl |
SMILES canonique |
CC(=O)OCCC(C(=O)OC)Cl |
Synonymes |
Butanoic acid, 4-(acetyloxy)-2-chloro-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















